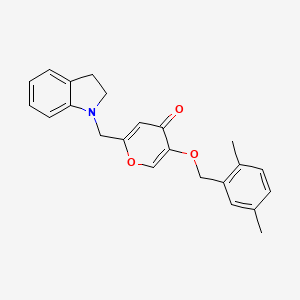

N-(2-Dibenzo-p-dioxin-1-ylethyl)prop-2-enamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-Dibenzo-p-dioxin-1-ylethyl)prop-2-enamide, also known as Yohimbine or Corynanthe Yohimbe, is a plant-based alkaloid that has been used for centuries in traditional medicine to treat various ailments. Yohimbine is a potent alpha-2 adrenergic receptor antagonist, which means that it blocks the action of certain neurotransmitters in the brain and peripheral nervous system. In recent years, Yohimbine has gained attention as a potential therapeutic agent for a variety of conditions, including erectile dysfunction, anxiety, depression, and obesity.

Mecanismo De Acción

N-(2-Dibenzo-p-dioxin-1-ylethyl)prop-2-enamide works by blocking the activity of alpha-2 adrenergic receptors in the brain and peripheral nervous system. These receptors are involved in the regulation of various physiological processes, including blood pressure, heart rate, and metabolism. By blocking these receptors, N-(2-Dibenzo-p-dioxin-1-ylethyl)prop-2-enamide can increase the release of certain neurotransmitters, such as norepinephrine and dopamine, which can have a variety of effects on the body.

Biochemical and Physiological Effects:

N-(2-Dibenzo-p-dioxin-1-ylethyl)prop-2-enamide has a number of biochemical and physiological effects on the body, including:

1. Increased blood pressure and heart rate: N-(2-Dibenzo-p-dioxin-1-ylethyl)prop-2-enamide can increase blood pressure and heart rate by stimulating the release of norepinephrine.

2. Increased fat breakdown: N-(2-Dibenzo-p-dioxin-1-ylethyl)prop-2-enamide can increase the breakdown of stored fat by blocking the activity of alpha-2 adrenergic receptors in fat cells.

3. Improved erectile function: N-(2-Dibenzo-p-dioxin-1-ylethyl)prop-2-enamide can improve erectile function by increasing blood flow to the penis and enhancing the release of nitric oxide.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(2-Dibenzo-p-dioxin-1-ylethyl)prop-2-enamide has a number of advantages and limitations for use in lab experiments. Some of the advantages include:

1. Potent and selective: N-(2-Dibenzo-p-dioxin-1-ylethyl)prop-2-enamide is a potent and selective alpha-2 adrenergic receptor antagonist, which makes it a valuable tool for studying the role of these receptors in various physiological processes.

2. Widely available: N-(2-Dibenzo-p-dioxin-1-ylethyl)prop-2-enamide is widely available and relatively inexpensive, which makes it accessible to researchers.

Some of the limitations of N-(2-Dibenzo-p-dioxin-1-ylethyl)prop-2-enamide for lab experiments include:

1. Potential side effects: N-(2-Dibenzo-p-dioxin-1-ylethyl)prop-2-enamide can cause a number of side effects, including increased heart rate and blood pressure, anxiety, and insomnia, which can complicate experimental results.

2. Limited specificity: N-(2-Dibenzo-p-dioxin-1-ylethyl)prop-2-enamide can also block other receptors in addition to alpha-2 adrenergic receptors, which can make it difficult to interpret experimental results.

Direcciones Futuras

There are a number of potential future directions for research on N-(2-Dibenzo-p-dioxin-1-ylethyl)prop-2-enamide, including:

1. Mechanisms of action: Further research is needed to fully understand the mechanisms of action of N-(2-Dibenzo-p-dioxin-1-ylethyl)prop-2-enamide, particularly in relation to its effects on mood and behavior.

2. Clinical applications: More clinical trials are needed to determine the safety and efficacy of N-(2-Dibenzo-p-dioxin-1-ylethyl)prop-2-enamide for various conditions, including erectile dysfunction, anxiety, and depression.

3. Alternative sources: Research is needed to identify alternative sources of N-(2-Dibenzo-p-dioxin-1-ylethyl)prop-2-enamide that are more sustainable and environmentally friendly than the current method of extracting it from the bark of the Yohimbe tree.

Conclusion:

N-(2-Dibenzo-p-dioxin-1-ylethyl)prop-2-enamide is a plant-based alkaloid that has a number of potential therapeutic applications, including improving erectile function, reducing anxiety and depression, and promoting fat loss. While N-(2-Dibenzo-p-dioxin-1-ylethyl)prop-2-enamide has been the subject of numerous scientific studies, further research is needed to fully understand its mechanisms of action and potential clinical applications.

Métodos De Síntesis

N-(2-Dibenzo-p-dioxin-1-ylethyl)prop-2-enamide is extracted from the bark of the Yohimbe tree (Pausinystalia yohimbe), which is native to West Africa. The bark is harvested, dried, and ground into a powder, which is then extracted with a solvent such as ethanol or methanol. The extract is then purified using various techniques, including chromatography and crystallization, to obtain pure N-(2-Dibenzo-p-dioxin-1-ylethyl)prop-2-enamide.

Aplicaciones Científicas De Investigación

N-(2-Dibenzo-p-dioxin-1-ylethyl)prop-2-enamide has been the subject of numerous scientific studies over the years, with research focusing on its potential therapeutic effects and mechanisms of action. Some of the most promising applications of N-(2-Dibenzo-p-dioxin-1-ylethyl)prop-2-enamide include:

1. Erectile Dysfunction: N-(2-Dibenzo-p-dioxin-1-ylethyl)prop-2-enamide has been shown to improve erectile function in men with mild to moderate erectile dysfunction. It works by increasing blood flow to the penis and enhancing the release of nitric oxide, which is essential for erections.

2. Anxiety and Depression: N-(2-Dibenzo-p-dioxin-1-ylethyl)prop-2-enamide has been shown to have anxiolytic and antidepressant effects in animal studies. It may work by increasing the release of certain neurotransmitters, such as serotonin and dopamine, which are involved in mood regulation.

3. Obesity: N-(2-Dibenzo-p-dioxin-1-ylethyl)prop-2-enamide has been shown to increase fat loss and reduce appetite in animal studies. It may work by blocking the activity of alpha-2 adrenergic receptors in fat cells, which can increase the breakdown of stored fat.

Propiedades

IUPAC Name |

N-(2-dibenzo-p-dioxin-1-ylethyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c1-2-16(19)18-11-10-12-6-5-9-15-17(12)21-14-8-4-3-7-13(14)20-15/h2-9H,1,10-11H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVMZDCIKFWSEEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NCCC1=C2C(=CC=C1)OC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(oxanthren-1-yl)ethyl]prop-2-enamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2783222.png)

![4-[Cyclopropyl-[6-(dimethylamino)pyrimidin-4-yl]amino]-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B2783224.png)

![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2-phenylacetamide](/img/structure/B2783236.png)